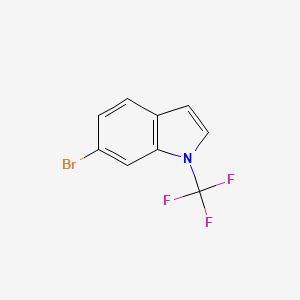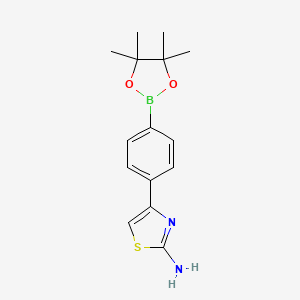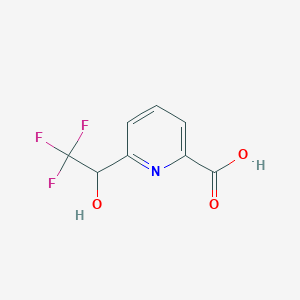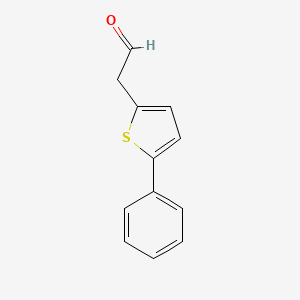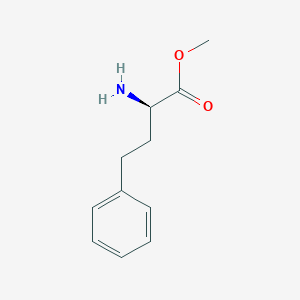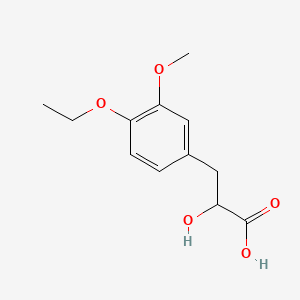![molecular formula C13H15ClF3NO3 B13475127 Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B13475127.png)
Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride is a chemical compound with a complex structure that includes a cyclobutane ring, an amino group, and a trifluoromethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride typically involves multiple steps, including the formation of the cyclobutane ring and the introduction of the amino and trifluoromethoxyphenyl groups. Common synthetic routes may involve:
Cyclobutane Ring Formation: This can be achieved through cycloaddition reactions or other ring-forming strategies.
Introduction of Functional Groups: The amino group and the trifluoromethoxyphenyl group are introduced through substitution reactions, often using reagents like amines and trifluoromethoxybenzene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
化学反応の分析
Types of Reactions
Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield different amine derivatives.
科学的研究の応用
Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Methyl (1r,3r)-3-(chlorosulfonyl)cyclobutane-1-carboxylate: Similar in structure but with a chlorosulfonyl group instead of an amino group.
2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl (1R,3R)-2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylate: Similar in having a cyclopropane ring and trifluoromethoxy group.
Uniqueness
Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its trifluoromethoxy group imparts unique chemical properties that can be leveraged in different research and industrial contexts.
特性
分子式 |
C13H15ClF3NO3 |
|---|---|
分子量 |
325.71 g/mol |
IUPAC名 |
methyl 3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H14F3NO3.ClH/c1-19-11(18)12(6-8(17)7-12)9-4-2-3-5-10(9)20-13(14,15)16;/h2-5,8H,6-7,17H2,1H3;1H |
InChIキー |
YUWVHFOKEFYVFK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CC(C1)N)C2=CC=CC=C2OC(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


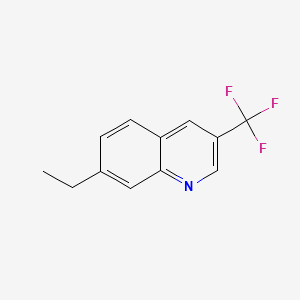
![7-Methoxythieno[3,2-b]pyridin-6-amine](/img/structure/B13475056.png)
![1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13475061.png)
![Imidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride](/img/structure/B13475075.png)
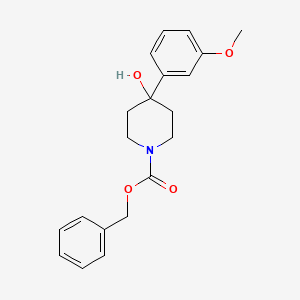
![4-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline](/img/structure/B13475101.png)
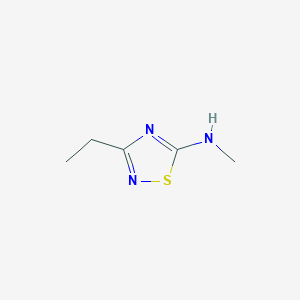
![1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine](/img/structure/B13475112.png)
